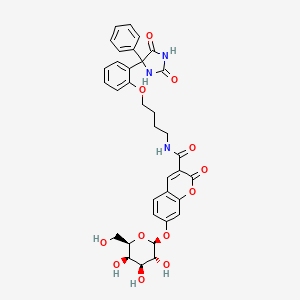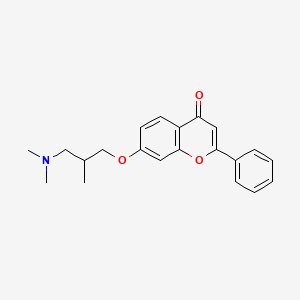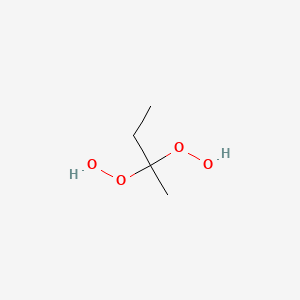
2,2-Dihydroperoxybutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dihydroperoxybutane is an organic peroxide with the molecular formula C4H10O4. It is a significant compound in the field of organic chemistry due to its role as an initiator in polymerization reactions. This compound is known for its ability to decompose and generate free radicals, which are essential in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dihydroperoxybutane is typically synthesized through the peroxidation of butanone (methyl ethyl ketone) using hydrogen peroxide in the presence of an acid catalyst, such as sulfuric acid . The reaction proceeds as follows:
CH3COCH2CH3+H2O2→CH3C(OOH)CH2CH3+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where butanone and hydrogen peroxide are mixed in large reactors with controlled temperature and pressure conditions. The reaction mixture is then purified to isolate the desired peroxide .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dihydroperoxybutane primarily undergoes decomposition reactions to form free radicals. These radicals can initiate various polymerization reactions, particularly in the production of unsaturated polyester resins .
Common Reagents and Conditions:
Major Products Formed:
- Ethyl radicals
- Peroxyacetic acid
- Methyl radicals
- Hydroxyl radicals
Scientific Research Applications
2,2-Dihydroperoxybutane has several applications in scientific research:
- Chemistry: It is widely used as an initiator in the polymerization of styrene and other monomers to produce polymers and copolymers .
- Biology: The compound’s ability to generate free radicals makes it useful in studying oxidative stress and its effects on biological systems .
- Medicine: Research is ongoing to explore its potential in drug delivery systems where controlled radical generation is required .
- Industry: It is used in the production of unsaturated polyester resins, which are essential in manufacturing fiberglass-reinforced plastics .
Mechanism of Action
The mechanism of action of 2,2-Dihydroperoxybutane involves its decomposition to form free radicals. These radicals initiate polymerization reactions by attacking the double bonds in monomers, leading to the formation of polymer chains . The primary molecular targets are the unsaturated bonds in monomers like styrene and diethyl fumarate .
Comparison with Similar Compounds
- Methyl ethyl ketone peroxide (MEKP)
- 2,2’-Dihydroperoxy-2,2’-dibutyl peroxide (dimeric MEKP)
- Cumene hydroperoxide
Comparison: 2,2-Dihydroperoxybutane is unique due to its specific decomposition pathway, which predominantly produces ethyl and peroxyacetic acid radicals . In contrast, other peroxides like MEKP produce a mixture of radicals, including methyl and hydroxyl radicals . This specificity makes this compound particularly useful in applications requiring controlled radical generation .
Properties
CAS No. |
2625-67-4 |
|---|---|
Molecular Formula |
C4H10O4 |
Molecular Weight |
122.12 g/mol |
IUPAC Name |
2,2-dihydroperoxybutane |
InChI |
InChI=1S/C4H10O4/c1-3-4(2,7-5)8-6/h5-6H,3H2,1-2H3 |
InChI Key |
GIHSGBFMYFAEDX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(OO)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


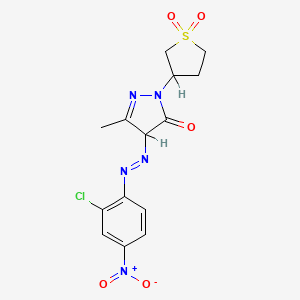
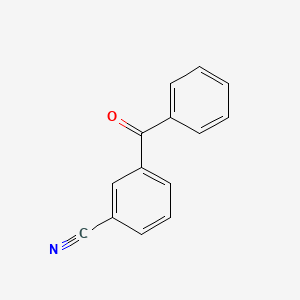
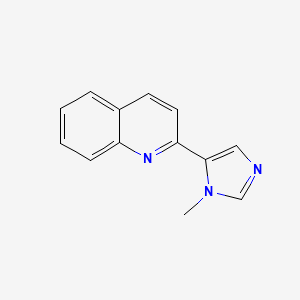
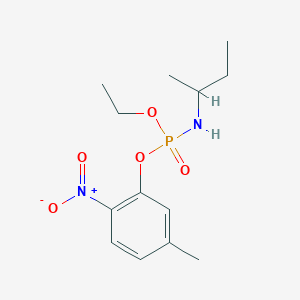
![Octadecanamide, N-[[2-[bis(2-hydroxyethyl)amino]ethoxy]methyl]-](/img/structure/B15345677.png)
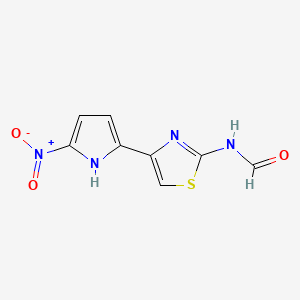

![[Bis(3-methylbutoxy)phosphinothioyldisulfanyl]-bis(3-methylbutoxy)-sulfanylidene-lambda5-phosphane](/img/structure/B15345708.png)
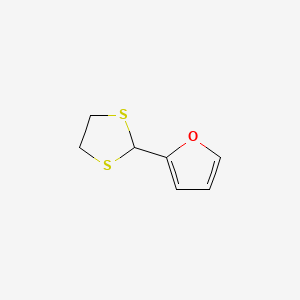
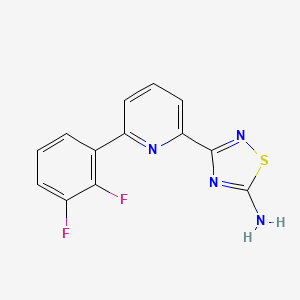
![5-chloro-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-N-[6-[(3-methoxybenzoyl)amino]-3-pyridinyl]-4-Pyridinecarboxamide](/img/structure/B15345732.png)
